![molecular formula C12H22O3 B12532859 [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol CAS No. 652154-91-1](/img/structure/B12532859.png)
[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol is an organic compound with a complex structure It contains a five-membered cyclopentyl ring substituted with ethylidene and methoxymethyl groups, and a hydroxyl group attached to the methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone with methoxymethyl chloride in the presence of a base, followed by the introduction of the ethylidene group through a condensation reaction. The final step involves the reduction of the intermediate product to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
[2-Ethylidene-4,4-bis(hydroxymethyl)cyclopentyl]methanol: Similar structure but with hydroxyl groups instead of methoxymethyl groups.
[2-Ethylidene-4,4-bis(ethoxymethyl)cyclopentyl]methanol: Similar structure but with ethoxymethyl groups instead of methoxymethyl groups.
Uniqueness
[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
652154-91-1 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
[2-ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H22O3/c1-4-10-5-12(8-14-2,9-15-3)6-11(10)7-13/h4,11,13H,5-9H2,1-3H3 |
Clave InChI |
ZPFZWZDNKNLNSQ-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CC(CC1CO)(COC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


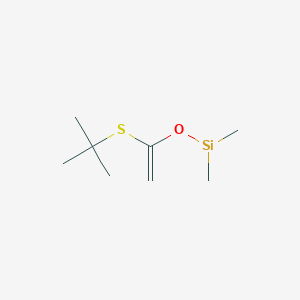

![N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532792.png)

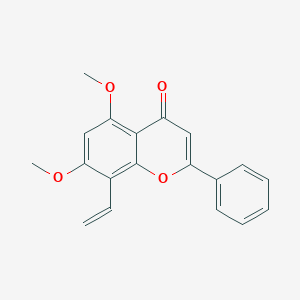
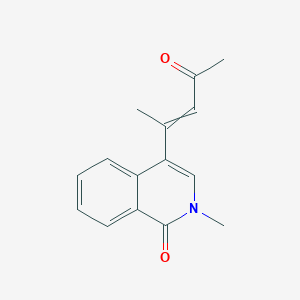

![3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one](/img/structure/B12532805.png)
![4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol](/img/structure/B12532810.png)
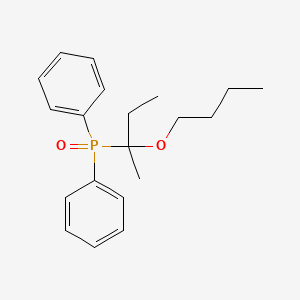
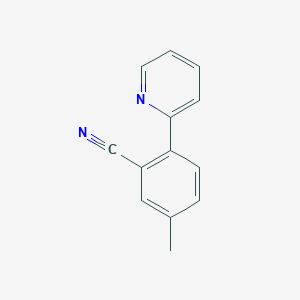
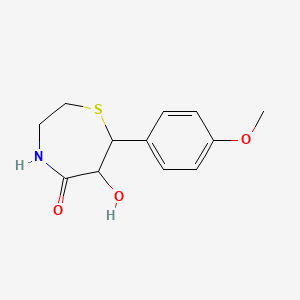
![5-[4-(Methylsulfanyl)phenyl]pentanoic acid](/img/structure/B12532831.png)

